
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Overview
Description
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds such as flupyradifurone and Fluoroethyl-L-tyrosine target specific enzymes or receptors in organisms. For instance, Flupyradifurone targets sap-feeding pests such as aphids , while Fluoroethyl-L-tyrosine is used in neuro-oncology for diagnosing, planning treatment, and following up on brain tumors .
Mode of Action
Compounds with similar structures, such as flupyradifurone, interact with their targets by inhibiting specific enzymes . Fluoroethyl-L-tyrosine, another similar compound, is transported into cells primarily through amino acid transporters, particularly system L transporters .
Biochemical Pathways
Similar compounds like flupyradifurone affect the biochemical pathways of sap-feeding pests . Fluoroethyl-L-tyrosine, another similar compound, is involved in the metabolic imaging of tumors .
Pharmacokinetics
Compounds with similar structures, such as flupyradifurone, have a high rate of uptake by plants and crops . Fleroxacin, another similar compound, is rapidly and well absorbed from the gastrointestinal tract and shows a good bioavailability .
Result of Action
Similar compounds like flupyradifurone are effective at controlling aphids and whitefly, thereby maintaining yields of crops . Fluoroethyl-L-tyrosine, another similar compound, provides detailed metabolic imaging of tumors .
Action Environment
Similar compounds like methyl fluoroacetate were studied for potential use as a chemical weapon during world war ii .
Biochemical Analysis
Biochemical Properties
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is involved in several biochemical reactions . It is a substrate for the L-type amino acid transporter 1 (LAT1), which mediates the uptake of large, neutral amino acids . This interaction suggests that this compound may play a role in amino acid transport and metabolism.
Cellular Effects
It is known that the compound can influence cell function by interacting with various biomolecules . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound may have threshold effects, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters such as LAT1 and may affect its localization or accumulation within cells.
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is primarily investigated for its potential therapeutic properties. Its applications in medicinal chemistry include:
- Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : It has been noted for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .
- Enzyme Inhibition : The compound demonstrates potential as an enzyme inhibitor, impacting various biological pathways that could lead to new drug developments.
Biological Studies
The compound's interactions with biological targets have been extensively studied:
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular functions .
- Antimicrobial Properties : Preliminary studies indicate that it could possess antimicrobial activities, making it a candidate for developing new antibiotics.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds under acidic or basic conditions.
- Alkylation : The introduction of the fluoroethyl group is generally performed via an alkylation reaction using a suitable fluoroalkyl halide.
- Functionalization : Additional functional groups can be introduced through various chemical reactions, enhancing the compound's reactivity and biological activity.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Inhibition Studies : A study focused on high-throughput screening identified this compound as a selective inhibitor of p38 MAP kinase, providing insights into its mechanism of action and potential therapeutic applications in inflammation-related diseases .
- Antimicrobial Testing : Laboratory experiments demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- In Vivo Studies : Animal model studies have shown promising results regarding the efficacy and safety profile of this compound as a lead candidate for further pharmaceutical development.
Comparison with Similar Compounds
2-Fluoroethanol: A simple fluorinated alcohol with similar fluoroethyl functionality.
Fluoroethyl azides: Compounds used in radiolabeling and bioorthogonal chemistry.
Fluoroethyl-substituted triazoles: Compounds with similar structural motifs used in various applications.
Uniqueness: 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of the fluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in multiple fields.
Biological Activity
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 179.19 g/mol. The presence of the fluoroethyl group enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that can lead to therapeutic effects.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity towards normal fibroblasts .
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : Preliminary findings suggest that it may possess analgesic effects, which require further investigation to establish efficacy and mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in cancer models without significant toxicity to healthy cells. The structure-activity relationship (SAR) analysis indicated that modifications at the pyrazole ring could enhance or diminish biological activity .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds to specific active sites in target enzymes, confirming its role as a selective inhibitor. For instance, docking simulations indicated strong interactions with residues critical for enzyme function .
- Comparative Analysis : A comparative study of similar pyrazole derivatives illustrated that the unique substitution pattern of this compound contributes to its enhanced biological profile compared to simpler analogs .
Table: Comparative Biological Activity of Pyrazole Derivatives
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Analgesic Properties |
---|---|---|---|
This compound | Significant | Yes | Promising |
4-Methyl-1H-pyrazole | Moderate | No | Limited |
3-Amino-5-methylpyrazole | High | Yes | Moderate |
Properties
IUPAC Name |
2-(2-fluoroethyl)-4-methylpyrazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-4-9-10(3-2-7)6(5)8/h4H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNJEABTNWWBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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